Cas no 41060-06-4 (4-Phenanthrenol,9,10-dihydro-5,7-dimethoxy-)

4-Phenanthrenol,9,10-dihydro-5,7-dimethoxy- structure
41060-06-4 structure
Product name:4-Phenanthrenol,9,10-dihydro-5,7-dimethoxy-
CAS No:41060-06-4
MF:C16H16O3
MW:256.296444892883
CID:334493
PubChem ID:181684

4-Phenanthrenol,9,10-dihydro-5,7-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 4-Phenanthrenol,9,10-dihydro-5,7-dimethoxy-
    • 5,7-dimethoxy-9,10-dihydrophenanthren-4-ol
    • 9,10-Dihydro-5,7-dimethoxyphenanthren-4-ol
    • 4-Phenanhrenol, 9,10-dihydro-5,7-dimethoxy-
    • AC1L49HE
    • Loroglossol
    • Q27107234
    • CHEBI:6540
    • CTK8I6473
    • DTXSID30961418
    • 5-hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene
    • 41060-06-4
    • C10267
    • Inchi: InChI=1S/C16H16O3/c1-18-12-8-11-7-6-10-4-3-5-13(17)15(10)16(11)14(9-12)19-2/h3-5,8-9,17H,6-7H2,1-2H3
    • InChI Key: HCZUQCKKYRIEGM-UHFFFAOYSA-N
    • SMILES: COC1C=C(OC)C2C3=C(O)C=CC=C3CCC=2C=1

Computed Properties

  • Exact Mass: 256.11
  • Monoisotopic Mass: 256.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.206
  • Boiling Point: 467.8°Cat760mmHg
  • Flash Point: 236.7°C
  • Refractive Index: 1.609

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